molecular formula C18H23FN2O2S B2982871 N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 953922-05-9

N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2982871
CAS No.: 953922-05-9
M. Wt: 350.45
InChI Key: ZGPKBONWJZFRCY-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by their structure, which includes a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine due to their antibacterial properties .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on its specific structure and the conditions under which it is reacted. Without more specific information, it’s difficult to predict the exact reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For similar compounds like Dimethylaminopropylamine, properties such as density, boiling point, and refractive index can be determined .

Scientific Research Applications

Applications in Cancer Therapeutics

N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide and its analogs show potential as anti-cancer agents. Studies like the one by Mun et al. (2012) have explored the structure-activity relationships of similar arylsulfonamide analogs, revealing their role as inhibitors in the hypoxia-inducible factor-1 (HIF-1) pathway, a critical component in tumor growth and cancer progression. This research highlights the chemical modification strategies for optimizing these compounds as cancer therapeutics (Mun et al., 2012).

Enzyme Interaction Studies

Compounds like this compound have been studied for their interaction with enzymes. Wang et al. (2012) investigated a similar sulfonamide compound's in vitro and in vivo anti-cancer activity and pharmacological properties, including its effects on pancreatic cancer cells and enzyme interactions (Wang et al., 2012).

Computational and Structural Analysis

Studies like the one by Murthy et al. (2018) provide insights into the structural and electronic properties of related sulfonamide compounds. These studies often involve computational methods and spectroscopic tools to understand the compound's characteristics and potential applications (Murthy et al., 2018).

Development of Fluorescent Probes

Compounds with sulfonamide groups have been explored in the development of fluorescent probes for detecting various biological and chemical entities. For instance, Yin et al. (2014) developed cyanine-based fluorescent probes containing sulfonamide groups for detecting glutathione in cells and tissues, demonstrating the versatility of sulfonamide compounds in bioimaging and diagnostics (Yin et al., 2014).

Antimicrobial Activity

Sulfonamide compounds, similar to this compound, have been investigated for their antimicrobial properties. Ghorab et al. (2017) synthesized a series of sulfonamide derivatives and evaluated their antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Ghorab et al., 2017).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, Dimethylaminopropylamine is known to be a skin irritant .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2S/c1-14-13-17(10-11-18(14)19)24(22,23)20-12-4-5-15-6-8-16(9-7-15)21(2)3/h6-11,13,20H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPKBONWJZFRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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